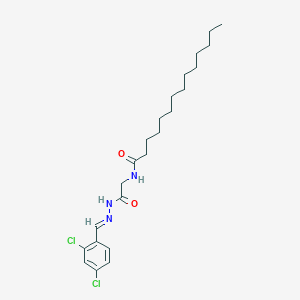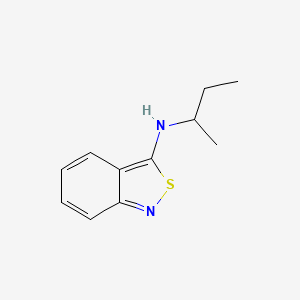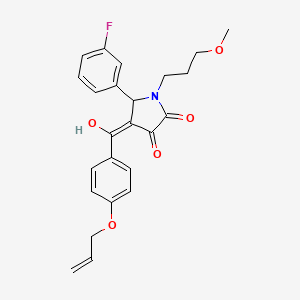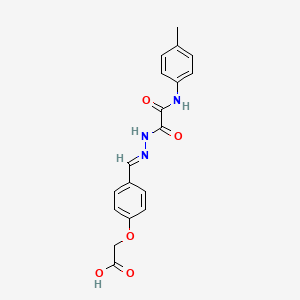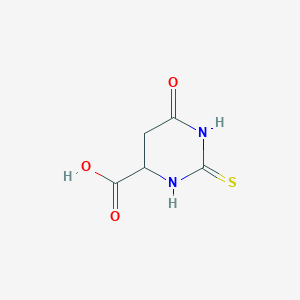
6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H6N2O3S. Its molecular weight is approximately 174.18 g/mol . This compound belongs to the pyrimidine family and contains a thioxo group (S=) and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 6-oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid involves various methods. One common approach is the reaction between a pyrimidine derivative and a thiol compound. For example, the reaction of 2,4-diamino-6-hydroxypyrimidine with carbon disulfide (CS2) yields the desired compound .
Reaction Conditions:: The reaction typically occurs under mild conditions, with CS2 acting as the sulfur source. Solvents like water or organic solvents may be used. The reaction temperature and time can vary depending on the specific synthetic route.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals . detailed industrial-scale processes remain proprietary.
Chemical Reactions Analysis
6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid can undergo several types of reactions:
Oxidation: It may be oxidized to form related compounds.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions at various positions are possible.
Common reagents and conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major products:
- Oxidation may yield carboxylic acid derivatives.
- Reduction can lead to corresponding hydroxyl or amino derivatives.
- Substitution reactions result in modified pyrimidine derivatives.
Scientific Research Applications
6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid finds applications in:
Chemistry: As a building block for pyrimidine-based compounds.
Biology: It may serve as a precursor for bioactive molecules.
Medicine: Research into potential pharmaceutical applications.
Industry: Possible use in specialty chemicals or materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 6-oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid is unique due to its thioxo group, similar compounds include:
- 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
- 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
- 6-(4-Hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
These compounds share structural features but differ in substituents and functional groups . Researchers continue to explore their properties and applications.
Remember that this information is based on available literature, and further studies may provide additional insights into the compound’s properties and applications
Properties
CAS No. |
7153-53-9 |
|---|---|
Molecular Formula |
C5H6N2O3S |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
6-oxo-2-sulfanylidene-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3S/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) |
InChI Key |
NQHUURCQMWOKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
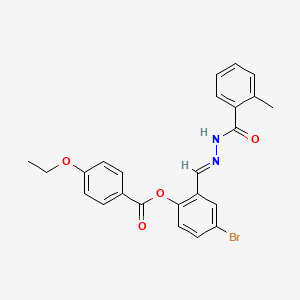

![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
